Cas no 1056456-21-3 (N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide
- 1056456-21-3
- SCHEMBL2700935
- AS-55752
- N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- AKOS037644975
- D86253
- DB-418665
- ZTPFLQNGOULVNC-UHFFFAOYSA-N
-
- MDL: MFCD22493726
- インチ: InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
- InChIKey: ZTPFLQNGOULVNC-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)C
計算された属性
- 精确分子量: 275.1692737g/mol
- 同位素质量: 275.1692737g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 359
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | D86253-1/G |
N-METHYL-N-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETAMIDE |
1056456-21-3 | 95% | 1g |
$994 | 2023-09-19 | |
Enamine | BBV-95530045-5.0g |
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1056456-21-3 | 95% | 5.0g |
$3190.0 | 2023-01-22 | |
Enamine | BBV-95530045-5g |
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1056456-21-3 | 95% | 5g |
$3190.0 | 2023-10-28 | |
Enamine | BBV-95530045-10g |
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1056456-21-3 | 95% | 10g |
$4013.0 | 2023-10-28 | |
A2B Chem LLC | AX10012-5g |
N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
1056456-21-3 | 98% | 5g |
$2593.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817648-5g |
N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1056456-21-3 | 98% | 5g |
¥34125.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1000922-1g |
N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
1056456-21-3 | 95% | 1g |
$950 | 2025-02-20 | |
eNovation Chemicals LLC | Y1000922-5g |
N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
1056456-21-3 | 95% | 5g |
$1300 | 2024-08-02 | |
Enamine | BBV-95530045-10.0g |
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1056456-21-3 | 95% | 10.0g |
$4013.0 | 2023-01-22 | |
Enamine | BBV-95530045-1.0g |
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1056456-21-3 | 95% | 1.0g |
$1216.0 | 2023-01-22 |
N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamideに関する追加情報
N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide: A Comprehensive Overview
N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide is a highly specialized organic compound with the CAS Registry Number 1056456-21-3. This compound is notable for its unique structure and functional groups, which make it a valuable component in various chemical and pharmaceutical applications. The molecule consists of an acetamide group attached to a phenyl ring substituted with a dioxaborolane moiety. The presence of the dioxaborolane ring introduces interesting electronic and steric properties that are exploited in modern synthetic chemistry.
The synthesis of N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide typically involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency of its production. For instance, the use of palladium catalysts in cross-coupling reactions has enabled the construction of the dioxaborolane-substituted phenyl acetamide framework with high yields and excellent regioselectivity.
One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. The dioxaborolane group serves as a versatile building block that can be readily modified to introduce diverse functional groups. This property has been leveraged in the development of novel drug candidates targeting various therapeutic areas such as oncology and neurodegenerative diseases. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation.
In addition to its pharmaceutical applications, N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide has also found utility in materials science. Its ability to undergo controlled polymerization under specific conditions makes it a potential candidate for the synthesis of advanced polymeric materials with tailored properties. Researchers have explored its use in creating stimuli-responsive polymers that can change their physical properties in response to external stimuli such as temperature or pH.
The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability and green chemistry principles, there is a growing need to understand the degradation pathways and ecological effects of compounds like N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide. Recent studies have focused on evaluating its biodegradability under various environmental conditions and assessing its potential risks to aquatic ecosystems.
From a structural standpoint, the compound's dioxaborolane ring plays a critical role in determining its reactivity and stability. The tetramethyl substituents on the dioxaborolane ring contribute to its steric bulkiness while also influencing its electronic characteristics. These features make it an attractive substrate for various organoboron chemistry reactions. For example, recent reports have highlighted its use as a boron-based nucleophile in nucleophilic aromatic substitution reactions under mild conditions.
Another intriguing aspect of N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1
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